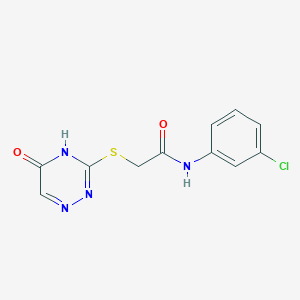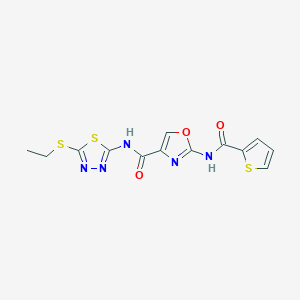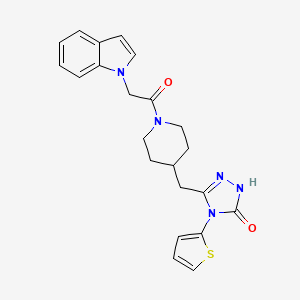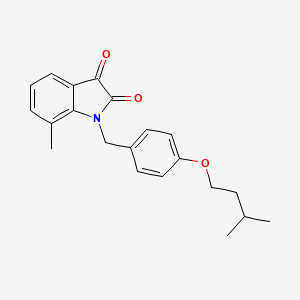
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is an intriguing compound, recognized for its complex structure and broad spectrum of applications across various scientific domains. This molecule presents unique chemical properties due to its sulfonamide and imidazole functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. Here’s a generalized synthetic route:
Initial Reaction: : The synthesis begins with the alkylation of methylsulfonamide using N-methylating agents under basic conditions.
Intermediate Formation: : The resulting product is then coupled with a bromoacetyl derivative through a substitution reaction.
Cyclization: : The intermediate undergoes further reaction with 2-(pyrazin-2-yl)-1H-imidazole, under elevated temperature and catalysis, to form the final product.
Industrial Production Methods
Industrial production of this compound demands optimized reaction conditions to ensure high yield and purity. The processes often incorporate:
High-efficiency catalytic systems: for the key cyclization step.
Strict temperature control: to maintain reaction efficiency and prevent by-product formation.
Solvent recovery systems: to enhance the environmental friendliness and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : It can be oxidized at the sulfonamide moiety.
Reduction: : The imidazole ring can undergo selective reduction.
Substitution: : Nucleophilic and electrophilic substitution can occur at the pyrazinyl and imidazolyl rings, respectively.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide under mild conditions.
Reduction: : Requires reducing agents such as sodium borohydride.
Substitution: : Conducted in the presence of halides and nucleophiles under anhydrous conditions.
Major Products
The reactions can produce various derivatives, depending on the conditions and reagents. For instance, oxidation can yield sulfone derivatives, while substitutions can generate a range of pyrazinyl-imidazolyl compounds with diverse functional groups.
Scientific Research Applications
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is extensively utilized in:
Chemistry: : As a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an enzyme inhibitor and in the modulation of biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: : Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exhibits its effects through interactions with various molecular targets:
Enzyme Inhibition: : Binds to the active sites of enzymes, modulating their activity.
Pathway Modulation: : Alters cellular pathways by interfering with signal transduction processes.
These actions are mediated through the binding of the pyrazinyl and imidazolyl moieties to specific proteins and receptors, leading to altered biological outcomes.
Comparison with Similar Compounds
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-methylmethylsulfonamido derivatives: : Known for their broad reactivity.
Pyrazinyl-imidazolyl compounds: : Recognized for their biological activity.
Compared to these, the target compound demonstrates enhanced reactivity and a broader application spectrum, especially in medicinal chemistry.
List of Similar Compounds
2-(N-methylmethylsulfonamido)-N-(2-(1H-imidazol-1-yl)ethyl)acetamide
2-(N-methylmethylsulfonamido)-N-(2-(2-pyridyl)ethyl)acetamide
2-(N-methylmethylsulfonamido)-N-(2-(2-thiazolyl)ethyl)acetamide
The comparison highlights the specificity and enhanced functionality of this compound in various scientific research and industrial applications.
That covers a detailed overview of the compound. Anything specific you'd like to dig deeper into?
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-12(20)16-5-7-19-8-6-17-13(19)11-9-14-3-4-15-11/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMWBTPICOHKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=CN=C1C2=NC=CN=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2996525.png)
![5-[5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2996527.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)
![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)
![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)

![3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B2996538.png)

![1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea](/img/structure/B2996541.png)



